molecular formula C10H9ClF3NOS B14065430 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14065430
M. Wt: 283.70 g/mol
InChI Key: ISEDQVMCXFHZLX-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a chemical compound characterized by the presence of an amino group, a trifluoromethylthio group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one typically involves the reaction of 3-amino-4-(trifluoromethylthio)benzene with 3-chloropropanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one
  • 1-(3-Amino-4-(trifluoromethylthio)phenyl)propan-2-one

Comparison: Compared to similar compounds, 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The trifluoromethylthio group also imparts distinct chemical properties, making it valuable for specific applications .

Properties

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

IUPAC Name

1-[3-amino-4-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H9ClF3NOS/c11-5-7(16)3-6-1-2-9(8(15)4-6)17-10(12,13)14/h1-2,4H,3,5,15H2

InChI Key

ISEDQVMCXFHZLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CCl)N)SC(F)(F)F

Origin of Product

United States

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